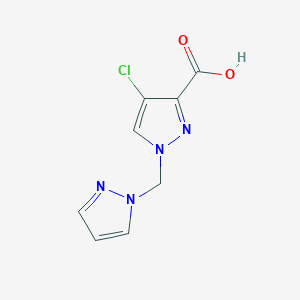

4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1006473-31-9

Cat. No.: VC7616971

Molecular Formula: C8H7ClN4O2

Molecular Weight: 226.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006473-31-9 |

|---|---|

| Molecular Formula | C8H7ClN4O2 |

| Molecular Weight | 226.62 |

| IUPAC Name | 4-chloro-1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H7ClN4O2/c9-6-4-13(11-7(6)8(14)15)5-12-3-1-2-10-12/h1-4H,5H2,(H,14,15) |

| Standard InChI Key | VVYFVYPPRVLBSG-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)CN2C=C(C(=N2)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two pyrazole rings connected via a methylene bridge. The primary pyrazole ring is substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position. The secondary pyrazole ring remains unsubstituted, contributing to the molecule’s planar geometry and hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₄O₂ |

| Molecular Weight | 226.62 g/mol |

| CAS Number | 1006473-31-9 |

| SMILES Notation | C(n1cccn1)CN2C=C(C(=O)O)ClN2 |

| Melting Point | Not Reported |

| Solubility | Likely polar aprotic solvents |

The carboxylic acid group enhances solubility in polar solvents, while the chloro and pyrazole groups contribute to moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Direct Coupling Approaches

While no direct synthesis route for this compound is publicly documented, analogous pyrazole derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, US Patent 9,522,900B2 describes the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine using 3-bromopyridine and 3-chloropyrazole under palladium catalysis . Adapting this method, 4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid could theoretically be synthesized through a similar cross-coupling reaction, substituting bromopyridine with a brominated pyrazole-carboxylic acid precursor.

Stepwise Functionalization

A plausible route involves:

-

Nitration and Chlorination: Introducing the chloro group via electrophilic substitution using reagents like Cl₂ or SOCl₂.

-

Methylene Bridge Formation: Alkylation of the primary pyrazole with a chloromethylpyrazole intermediate.

-

Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group to the carboxylic acid using KMnO₄ or CrO₃ .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Chlorination | SOCl₂, DMF, 80°C | Excess SOCl₂, prolonged time |

| Alkylation | K₂CO₃, DMF, 120°C | Anhydrous conditions |

| Oxidation | KMnO₄, H₂O, 60°C | pH control (neutral) |

| Parameter | Recommendation |

|---|---|

| Temperature | 2–8°C |

| Atmosphere | Inert gas (N₂ or Ar) |

| Light Exposure | Amber glass, opaque containers |

Future Research Directions

-

Synthetic Optimization: Development of one-pot methodologies to reduce purification steps.

-

Biological Screening: Evaluation against cancer cell lines, microbial pathogens, and inflammatory biomarkers.

-

Material Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or sensing applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume